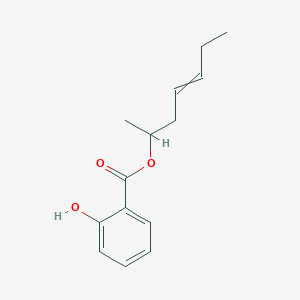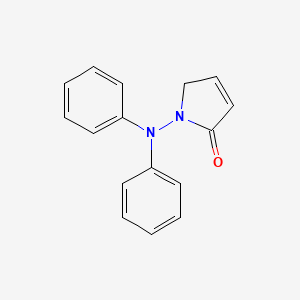
hept-4-en-2-yl 2-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Hept-4-en-2-yl 2-hydroxybenzoate can be synthesized through the transesterification of 4-heptyn-2-ol with methyl salicylate, followed by selective hydrogenation . This method involves the use of catalysts and specific reaction conditions to achieve the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
Hept-4-en-2-yl 2-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The aromatic ring of the salicylate moiety can undergo electrophilic substitution reactions, leading to various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas in the presence of a catalyst, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Hept-4-en-2-yl 2-hydroxybenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological systems, making it useful in studies related to enzyme inhibition and receptor binding.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the areas of anti-inflammatory and analgesic properties.
Industry: It is used in the formulation of fragrances and cosmetics due to its aromatic properties.
Mechanism of Action
The mechanism of action of hept-4-en-2-yl 2-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The salicylate moiety can inhibit enzymes like cyclooxygenase, leading to anti-inflammatory effects. Additionally, the compound’s structure allows it to bind to receptors and modulate their activity, contributing to its biological effects .
Comparison with Similar Compounds
Hept-4-en-2-yl 2-hydroxybenzoate can be compared with other similar compounds, such as:
Methyl salicylate: Another ester of salicylic acid, commonly used in topical analgesics.
Ethyl salicylate: Similar in structure but with an ethyl group instead of a heptenyl group.
Propyl salicylate: Contains a propyl group, used in various cosmetic formulations.
The uniqueness of this compound lies in its heptenyl group, which imparts distinct chemical and physical properties compared to its shorter-chain analogs .
Properties
CAS No. |
873888-85-8 |
|---|---|
Molecular Formula |
C14H18O3 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
hept-4-en-2-yl 2-hydroxybenzoate |
InChI |
InChI=1S/C14H18O3/c1-3-4-5-8-11(2)17-14(16)12-9-6-7-10-13(12)15/h4-7,9-11,15H,3,8H2,1-2H3 |
InChI Key |
AWFJMMINHWORIB-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCC(C)OC(=O)C1=CC=CC=C1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-{[3-(Trifluoromethyl)phenyl]methanesulfonyl}-1,2,4-thiadiazol-3-amine](/img/structure/B14184846.png)
![2-{[(4-Methoxyphenyl)methyl]amino}-1-(4-nitrophenyl)ethan-1-one](/img/structure/B14184847.png)



![1-Cyclohexyl-2-[3-(cyclopent-1-en-1-yl)phenyl]ethan-1-one](/img/structure/B14184865.png)


![N-[2-(6-Chloropyridin-3-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B14184883.png)

![Glycylglycyl-N-[di(1H-imidazol-2-yl)methyl]-L-histidinamide](/img/structure/B14184901.png)


